3-(5-Chloro-2-furyl)acrylic acid

Vue d'ensemble

Description

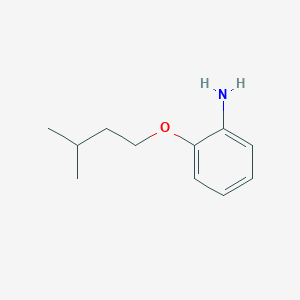

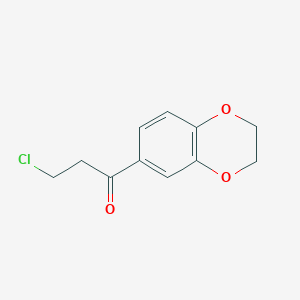

3-(5-Chloro-2-furyl)acrylic acid is a chemical compound with the molecular formula C7H5ClO3 and a molecular weight of 172.57 . It’s used for research purposes .

Synthesis Analysis

The synthesis of 3-(2-furyl)acrylic acid and its derivatives can be achieved starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate is used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions .Molecular Structure Analysis

The molecular structure of 3-(5-Chloro-2-furyl)acrylic acid consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) attached to an acrylic acid group . The furan ring is substituted at the 5-position with a chlorine atom .Chemical Reactions Analysis

In the synthesis process, the substituted 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Applications De Recherche Scientifique

Proteomics Research

“3-(5-Chloro-2-furyl)acrylic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their role in complex biological systems .

Sustainable Chemical Building Units

This compound and its derivatives have potential applications as sustainable chemical building units . They can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using various organocatalysts . This process is part of a broader effort to transition from petroleum-based chemicals to more sustainable alternatives .

Preparation of Heteroaryl-Substituted Bis-Trifluoromethyl Carbinols

“3-(5-Chloro-2-furyl)acrylic acid” is used as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols . These compounds have various applications in medicinal chemistry and drug discovery .

Preparation of Trifluoroacetophenone Derivatives

This compound is also used in the synthesis of trifluoroacetophenone derivatives . Trifluoroacetophenone derivatives are important in the pharmaceutical industry due to their bioactive properties .

Inhibition of Malonyl-CoA Decarboxylase (MCD)

“3-(5-Chloro-2-furyl)acrylic acid” is used in the development of malonyl-CoA decarboxylase (MCD) inhibitors . MCD is an enzyme that plays a crucial role in fatty acid metabolism, and its inhibition has therapeutic potential in treating metabolic diseases .

Safety and Hazards

The safety data sheet for a similar compound, 3-(2-Furyl)acrylic acid, suggests that it’s considered hazardous under the 2012 OSHA Hazard Communication Standard . It’s classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It’s also a skin irritant and can cause serious eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been used in the preparation of malonyl-coa decarboxylase (mcd) inhibitors , suggesting that MCD could be a potential target.

Mode of Action

It’s known that the electron-withdrawing effect of the chloro group could possibly increase the activity of urease inhibitors . This suggests that the compound might interact with its targets by influencing electron distribution, thereby affecting the activity of enzymes like urease.

Biochemical Pathways

If mcd is indeed a target, the compound could potentially affect fatty acid metabolism, given mcd’s role in this process .

Propriétés

IUPAC Name |

(E)-3-(5-chlorofuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLDLKQBAJBUGU-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)Cl)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-2-furyl)acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375520.png)

![1-[(4-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B3375558.png)

![4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3375572.png)

![(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3375580.png)